Fosravuconazole monolysine, also known as E1224 or BFE1224, is a novel antifungal agent derived from ravuconazole. It is primarily designed for the treatment of onychomycosis, a fungal infection affecting the nails. This compound has gained attention due to its promising efficacy and safety profile compared to traditional therapies.
Fosravuconazole belongs to the class of azole antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This class includes other well-known drugs such as fluconazole and itraconazole. Fosravuconazole is specifically noted for its broad-spectrum activity against various fungi, including dermatophytes and Candida species .
The synthesis of fosravuconazole monolysine involves several steps that utilize chiral pool chemistry. The process begins with the preparation of a lactate-derived intermediate that undergoes various transformations to achieve the final product.
Technical Details:
Fosravuconazole monolysine features a complex molecular structure characterized by multiple functional groups that enhance its antifungal activity. The structural formula includes a triazole ring, which is typical of azole antifungals.
Data:
Fosravuconazole monolysine undergoes various chemical reactions that are critical for its antifungal activity. These include:
Technical Details: The kinetics of these reactions are influenced by pH and the presence of other biological molecules.
Fosravuconazole exerts its antifungal effects through a well-defined mechanism:
Data: In clinical studies, fosravuconazole has demonstrated significant improvement in nail appearance and reduction in fungal load compared to placebo treatments.
Relevant analyses indicate that these properties contribute significantly to its effectiveness as an oral treatment for onychomycosis .
Fosravuconazole monolysine is primarily used in clinical settings for treating onychomycosis due to its enhanced solubility and bioavailability compared to traditional antifungal agents. Its development aims to provide safer and more effective treatment options for patients suffering from this persistent fungal infection.
Recent studies indicate that fosravuconazole may also have potential applications beyond onychomycosis, including treatment for other systemic fungal infections due to its broad-spectrum antifungal properties .
Fosravuconazole monolysine, chemically designated as L-lysine compound with (((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)methyl dihydrogen phosphate (1:1), is a crystalline salt complex. Its molecular formula is C₂₉H₃₄F₂N₇O₇PS, with a molecular weight of 693.66 g/mol [6]. The structure integrates two key components:
Crystallographic data remains limited in public literature, though spectroscopic characterization confirms the structure via:
Table 1: Molecular Properties of Fosravuconazole Monolysine
Property | Value/Description |
---|---|
CAS Number (Monolysine) | 914361-44-7 |
Molecular Formula | C₂₉H₃₄F₂N₇O₇PS |
Molecular Weight | 693.66 g/mol |
Elemental Composition | C: 50.21%; H: 4.94%; F: 5.48%; N: 14.13%; O: 16.15%; P: 4.47%; S: 4.62% |
Stereochemistry | (2R,3R) configured |
Fosravuconazole monolysine is synthesized via a multi-step process:
Prodrug Rationale:
Forced Degradation Studies:Fosravuconazole’s stability under stress conditions was inferred from ravuconazole data due to structural parallels. Ravuconazole undergoes hydrolysis under:
Table 2: Degradation Products Under Stress Conditions
Stress Condition | Degradation Products | Proposed Structure |
---|---|---|
Alkaline hydrolysis | m/z 409.1 (C₁₉H₁₄F₂N₄O₂S) | Decyanated triazole-thiazole |
m/z 427.1 (C₁₉H₁₆F₂N₄O₃S) | Hydrolyzed thiazole ring | |
Oxidative (H₂O₂) | None significant | - |
Acidic (0.1M HCl) | None significant | - |
Stabilizing Factors in Monolysine Form:
The L-lysine ethanolate salt (fosravuconazole monolysine) is clinically preferred over alternative forms due to:
Unsuccessful Derivatives:
Table 3: Fosravuconazole Salt Forms
Salt Form | Advantages | Limitations |
---|---|---|
L-Lysine ethanolate | High solubility (182.66 mM in DMSO); stable crystals; high oral bioavailability | Ethanolate may volatilize during lyophilization |
Bis-L-lysine | Improved water solubility | Low drug payload; complex synthesis |
Sodium salt | Rapid dissolution | Gastrointestinal toxicity; hygroscopic |
Free acid (BMS-379224) | Simplified synthesis | Poor solubility; formulation instability |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 72138-88-6
CAS No.: 1526817-78-6
CAS No.: 37305-51-4